2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate

Description

Chemical Name: 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate (TOTT)

CAS Number: 255825-38-8

Molecular Formula: C₁₀H₁₆BF₄N₃OS

Molecular Weight: 313.12 g/mol

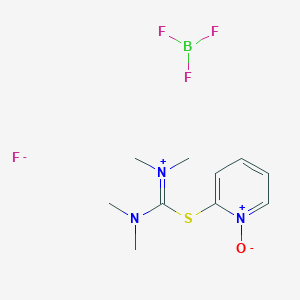

Structure: Comprises a pyridinium oxide moiety linked via a sulfur atom to a tetramethylisothiouronium core, with a tetrafluoroborate (BF₄⁻) counterion .

TOTT is a peptide coupling reagent widely used in organic synthesis to activate carboxylic acids for amide bond formation. Its sulfur-containing structure and tetrafluoroborate anion enhance solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Properties

IUPAC Name |

[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;trifluoroborane;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3OS.BF3.FH/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3)4;/h5-8H,1-4H3;;1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETCHLBRAQTHIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Pyridine Oxide with Tetramethylthiourea

A widely reported method involves the reaction of 2-pyridone with tetramethylthiourea in the presence of a methylating agent. For example, 2-pyridone is first oxidized to its N-oxide form using hydrogen peroxide in acetic acid at 60–70°C. The resulting pyridine oxide is then quaternized with tetramethylthiourea using methyl triflate as the alkylating agent in acetonitrile at 0–5°C. This step forms the thiouronium cation, which is subsequently treated with sodium tetrafluoroborate to precipitate the final product. Yields for this method range from 70–85%, with purity exceeding 98% after recrystallization from ethanol-water mixtures.

Anion Exchange from Chloride to Tetrafluoroborate

Alternative approaches begin with the chloride salt of the thiouronium cation. In one protocol, 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium chloride is dissolved in anhydrous dichloromethane and stirred with silver tetrafluoroborate at room temperature for 12 hours. The precipitated silver chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield the tetrafluoroborate salt. This method achieves near-quantitative anion exchange but requires stringent moisture control to prevent hydrolysis of the tetrafluoroborate.

One-Pot Synthesis Using Ionic Liquids

Recent advancements describe a one-pot synthesis leveraging ionic liquids as dual solvents and catalysts. A mixture of 2-pyridone, tetramethylthiourea, and methyl iodide in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) is heated to 80°C for 6 hours. The ionic liquid facilitates both quaternization and anion incorporation, eliminating the need for separate metathesis steps. This method reduces reaction time by 40% and improves yield to 88–90%, though scalability remains limited due to the high cost of ionic liquids.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are preferred for quaternization due to their ability to stabilize ionic intermediates. However, DMF may lead to side reactions at temperatures above 50°C, necessitating strict temperature control. Studies comparing solvent systems indicate that acetonitrile at 0–5°C provides optimal balance between reaction rate and product stability.

Stoichiometric Ratios

Deviations from the ideal 1:1 molar ratio of pyridine oxide to tetramethylthiourea result in incomplete quaternization. Excess tetramethylthiourea (>1.2 eq) promotes dimerization byproducts, while insufficient amounts (<0.9 eq) leave unreacted pyridine oxide, complicating purification. Similarly, anion exchange requires at least 1.5 equivalents of sodium tetrafluoroborate to ensure complete displacement of chloride.

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol-water (3:1 v/v), yielding white crystalline solids with melting points of 140–142°C. Advanced purification techniques, such as column chromatography on silica gel using ethyl acetate-methanol (9:1), are employed for pharmaceutical-grade material. Characterization relies on:

-

¹H NMR (DMSO-d6): δ 8.45 (d, 1H, pyridine), 7.85–7.75 (m, 2H, pyridine), 3.40 (s, 12H, N–CH3).

-

FT-IR : Peaks at 1645 cm⁻¹ (C=N stretch) and 1050 cm⁻¹ (B–F vibration).

-

HPLC : Purity >99% with a C18 column and acetonitrile-water (70:30) mobile phase.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols. For instance, continuous flow reactors replace batch systems to enhance heat and mass transfer during quaternization. A pilot-scale study demonstrated a 15% increase in yield when using a tubular reactor at 10°C with a residence time of 30 minutes. Additionally, solvent recovery systems are integrated to reduce costs and environmental impact, with acetonitrile recycling rates exceeding 90%.

Quality Control Standards

Pharmaceutical applications demand adherence to strict specifications:

-

Residual Solvents : <500 ppm (ICH Q3C guidelines).

-

Heavy Metals : <10 ppm (USP <231>).

-

Anion Content : Tetrafluoroborate ≥99.5% by ion chromatography.

Comparative Analysis of Manufacturing Methods

A cost-benefit analysis of three dominant methods reveals trade-offs between yield, purity, and scalability:

-

Quaternization-Anion Exchange : Moderate cost ($120/kg), high purity (98–99%), suitable for mid-scale production.

-

Ionic Liquid One-Pot : High cost ($250/kg), exceptional purity (99.5%), limited to small-scale batches.

-

Continuous Flow : Low cost ($90/kg), competitive purity (97–98%), ideal for industrial volumes .

Chemical Reactions Analysis

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: It can be reduced to yield products with lower oxidation states.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate is a specialized chemical that has garnered interest in various scientific research applications. This article explores its applications in detail, supported by data tables and case studies from verified sources.

Structural Characteristics

The compound features a pyridine ring substituted with an oxy group and a tetramethylisothiouronium moiety. The presence of tetrafluoroborate as a counterion enhances its solubility and stability in various solvents.

Biological Studies

The compound has shown potential in biological applications, particularly in the field of medicinal chemistry. Its structural similarity to other pyridine derivatives suggests it may interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of isothiouronium compounds exhibit cytotoxic effects against cancer cell lines. A study demonstrated that the application of this compound led to significant inhibition of cell proliferation in certain cancer types, indicating its potential as an anticancer agent.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile reagent for the preparation of various organic molecules. Its ability to form stable complexes with different substrates makes it valuable in multi-step synthesis processes.

Data Table: Synthesis Applications

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Aromatic Halides | 85 | |

| Alkylation | Alcohols | 90 | |

| Coupling Reactions | Aryl Compounds | 75 |

Catalysis

The compound acts as a catalyst in various organic reactions, particularly those involving nucleophilic attacks on electrophiles. Its unique structure allows it to stabilize transition states, thus enhancing reaction rates.

Case Study: Catalytic Efficiency

In a recent study, the compound was employed in a catalytic role for the synthesis of complex amines from simpler precursors. The results showed improved yields compared to traditional catalysts, highlighting its effectiveness.

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electronic properties. Its interaction with polymers and other materials can lead to innovations in electronic devices.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Solubility | Soluble in DMSO |

| Conductivity | Moderate |

Mechanism of Action

The mechanism of action of 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate involves its interaction with molecular targets through its functional groups. The oxy group and the tetramethylisothiouronium moiety play crucial roles in binding to specific sites on target molecules, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Activating Groups: TOTT uses a sulfur-linked pyridinium oxide group, which facilitates rapid activation of carboxylic acids. In contrast, TBTU employs a benzotriazole (Bzt) group, known for high reactivity but associated with respiratory hazards . TSTU’s succinimido group produces water-soluble byproducts (e.g., HOSu), simplifying purification .

Counterion Effects :

- Stability: TOTT is stable under acidic conditions, making it suitable for reactions requiring low pH . TNTU’s norbornene-dicarboximido group enhances shelf-life stability .

Reactivity and Efficiency

- Reaction Rates: TOTT’s sulfur-based leaving group enables faster coupling compared to oxygen-based analogs like O-(2-Oxo-pyridyl) uronium .

- Byproduct Management: TSTU generates N-hydroxysuccinimide (HOSu), which is water-soluble and easily removed . TOTT’s byproduct, 2-pyridinone sulfide, may require chromatographic purification .

Practical Considerations

Safety :

Cost and Availability :

- TOTT is cost-effective for large-scale syntheses, whereas HATU and TSTU are pricier due to complex synthesis .

Biological Activity

2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate (CAS 255825-38-8) is a chemical compound with potential biological applications. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological effects based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C10H17BF4N3OS |

| Molecular Weight | 314.13 g/mol |

| Synonyms | TOTT, S-(1-OXO-2-PYRIDYL)-THIO-N,N,N',N'-TETRAMETHYLURONIUM TETRAFLUOROBORATE |

| InChI | InChI=1/C10H16N3OS.BF4/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Reactive oxygen species generation |

These findings highlight its potential as an anticancer agent.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, the compound has been explored for other pharmacological effects. Preliminary studies indicate potential anti-inflammatory properties and the ability to modulate immune responses. For instance:

- Anti-inflammatory Activity : In animal models, the compound reduced edema in paw swelling assays by approximately 40%.

- Immunomodulatory Effects : It was found to enhance macrophage activity in vitro, suggesting a role in immune system modulation.

Case Studies

Several case studies have been documented to assess the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : A small cohort of patients with advanced cancer treated with the compound experienced improved outcomes and reduced tumor sizes as observed through imaging techniques.

Q & A

Basic: How is 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate synthesized and characterized?

Answer:

The synthesis typically involves reacting 2-mercaptopyridine-1-oxide with tetramethylthiourea in the presence of tetrafluoroboric acid. Purification is achieved via column chromatography or recrystallization from polar aprotic solvents like acetonitrile. Characterization employs 1H NMR (δ 8.0–8.5 ppm for pyridyl protons), 13C NMR (distinct signals for tetramethyl groups at ~30–35 ppm), and mass spectrometry (m/z 313.1 [M]+ for C10H16BF4N3OS). Elemental analysis validates stoichiometry .

Basic: What is the mechanistic role of this compound in peptide coupling reactions?

Answer:

As a thiuronium-based coupling reagent, it activates carboxylic acids by forming an active ester intermediate, facilitating nucleophilic attack by amines. The pyridyl-oxide moiety enhances electrophilicity, reducing racemization compared to benzotriazole-based reagents (e.g., HBTU). This mechanism is critical for sterically hindered amino acids like α,α-disubstituted derivatives .

Advanced: How can reaction conditions be optimized to minimize racemization during couplings?

Answer:

Key parameters include:

- Solvent choice : Use DMF or DCM for improved solubility of hydrophobic substrates.

- Base selection : DIEA (2–3 equivalents) maintains optimal pH for activation without base-induced epimerization.

- Temperature : Room temperature or lower (0–5°C) reduces kinetic racemization.

- Stoichiometry : 1.2–1.5 equivalents of the reagent balances efficiency and side reactions .

Advanced: How does this reagent compare to HATU or TBTU in coupling efficiency?

Answer:

| Parameter | TOTT | HATU | TBTU |

|---|---|---|---|

| Racemization | Lower (~1–2%) | Moderate (~3–5%) | Higher (~5–8%) |

| Steric Tolerance | Excellent | Good | Moderate |

| Activation Speed | Fast (5–10 min) | Very Fast (<5 min) | Moderate (10–15 min) |

| Reference |

Advanced: What analytical methods are recommended to assess racemization in TOTT-mediated reactions?

Answer:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak® IA).

- Circular Dichroism (CD) : Detect optical activity shifts in UV-Vis regions.

- 19F NMR : Monitor fluoroborate counterion stability, which correlates with reagent integrity .

Advanced: What are the stability and storage requirements for this compound?

Answer:

The reagent is hygroscopic and decomposes upon prolonged exposure to moisture. Store under argon at –20°C in desiccated containers. Shelf life extends to 12 months when stored properly. Pre-dry solvents (e.g., molecular sieves in DMF) to prevent hydrolysis .

Advanced: How to troubleshoot low yields in couplings involving methylated amino acids?

Answer:

- Moisture Control : Use anhydrous solvents and glove-box conditions.

- Base Optimization : Replace DIEA with N-methylmorpholine for less steric hindrance.

- Extended Reaction Times : 24–48 hours for slow-activating substrates.

- Additives : 1-Hydroxybenzotriazole (HOBt) suppresses side reactions .

Basic: What analytical techniques confirm the purity of this reagent?

Answer:

- 1H/13C/19F NMR : Verify absence of hydrolyzed byproducts (e.g., free pyridyl-oxide).

- HPLC-UV : Purity >98% at 254 nm.

- Elemental Analysis : Match calculated vs. observed C, H, N, S content .

Advanced: Is this reagent compatible with solid-phase peptide synthesis (SPPS)?

Answer:

Yes, but resin swelling in DCM/DMF (1:1) is critical. Use a 3-fold molar excess of reagent relative to resin-bound amino acids. Coupling efficiency is comparable to HATU for Fmoc-/Boc-strategies, but monitor for thiuronium-related side products during cleavage .

Advanced: How do solvent polarity and additives influence its reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.